molecular formula C14H10N4O2S B2480582 N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide CAS No. 2097866-77-6

N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide

Cat. No. B2480582
CAS RN: 2097866-77-6
M. Wt: 298.32
InChI Key: DPVRLLSXJGUEKF-UHFFFAOYSA-N
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Description

N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide is a compound of interest due to its structural complexity and potential for various applications. Although the exact compound wasn't directly mentioned in the searched literature, research on related quinoxaline derivatives provides insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Quinoxaline derivatives are synthesized through various methods, including the reaction of quinoline-3-carboxylic acid with thionyl chloride, followed by coupling with appropriate amines. For example, quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide was prepared from its corresponding carboxylic acid and ammonia, using water-soluble carbodiimide (WSCD) (Matsui, 2001).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been analyzed through various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, alongside X-ray diffraction. These techniques confirm the molecular geometry and the presence of specific functional groups (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including N-incorporation strategies under metal-free conditions, demonstrating their versatility in forming C-N bonds and synthesizing complex structures like tetraazaphenanthrene derivatives (Sagar et al., 2016).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, crystalline structure, and packing, are influenced by their molecular interactions, including hydrogen bond interactions. Such properties are crucial for understanding their behavior in various solvents and conditions (Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including their reactivity, stability, and potential for further functionalization, are explored through their interactions with other chemical species. For instance, the carbamoylation and amination of quinoline N-oxides with formamides demonstrate the derivatives' capacity for C-C and C-N bond formations (Zhang et al., 2019).

Scientific Research Applications

Pharmacological Applications

  • Serotonin Type-3 (5-HT3) Receptor Antagonism: Quinoxalin-2-carboxamides, including derivatives similar to N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide, have been synthesized and evaluated as 5-HT3 receptor antagonists. These compounds showed promising 5-HT3 receptor antagonism, indicating potential application in treating conditions influenced by these receptors (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Structural and Chemical Analysis

  • Crystal Structure and DFT Studies: The crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies of compounds structurally similar to this compound have been conducted. These studies provide in-depth structural analysis and insights into the electronic properties of such compounds (Polo-Cuadrado et al., 2021).

Antimicrobial and Antitubercular Activity

  • Antituberculosis Agents: Quinoxaline-2-carboxamide derivatives have been synthesized and evaluated for their in vitro anti-tuberculosis activity. Some derivatives showed potential as efficient approaches for developing new anti-tuberculosis agents (Moreno et al., 2003).

Biological Activity in Dyes and Fabrics

  • Antioxidant, Antitumor, and Antimicrobial Activity in Dyes: Novel heterocyclic compounds containing elements of quinoxaline-2-carboxamide have been synthesized for use in dyeing polyester fibers. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in biologically active fabrics (Khalifa et al., 2015).

Drug Design and Molecular Modeling

  • In Silico Studies for Antimycobacterial Agents: Molecular modeling studies have been performed on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, aiming to optimize their antimycobacterial activity. These studies assist in understanding the binding modes and pharmacophore models, essential for drug design (Radwan & Abdel-Mageed, 2014).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel: Carboxamide derivatives have been studied for their potential as corrosion inhibitors in hydrochloric acid solutions. Their efficacy in protecting mild steel via adsorption at the metal/solution interface has been demonstrated (Erami et al., 2019).

properties

IUPAC Name

N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c15-13(19)8-6-21-7-12(8)18-14(20)11-5-16-9-3-1-2-4-10(9)17-11/h1-7H,(H2,15,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVRLLSXJGUEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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